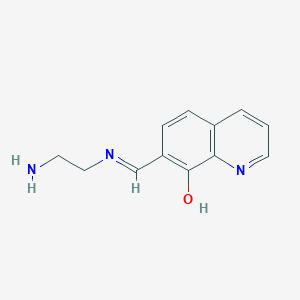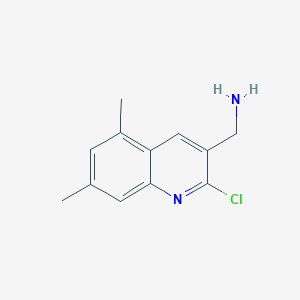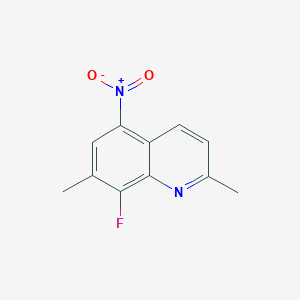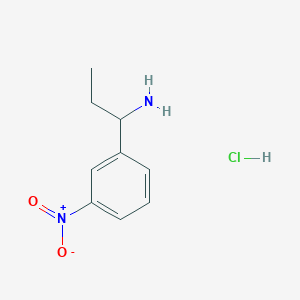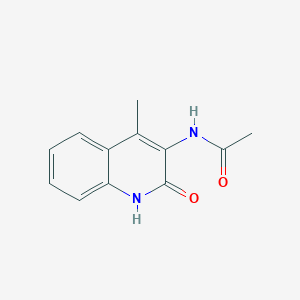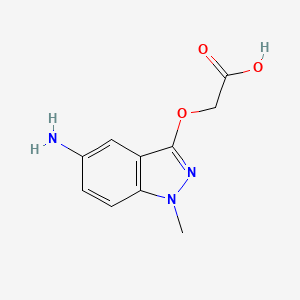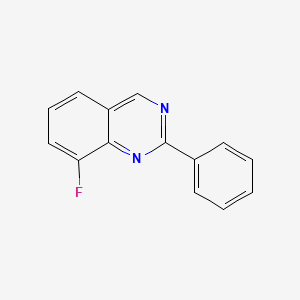
8-Fluoro-2-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-2-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a fluorine atom at the 8th position and a phenyl group at the 2nd position enhances the compound’s chemical properties, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-phenylquinazoline can be achieved through various methods. One common approach involves the Chan–Evans–Lam coupling reaction. This method uses 2-formylphenylboronic acids and amidines as starting materials. The reaction is typically carried out under mild conditions using copper(I) iodide as a catalyst and potassium carbonate as a base . The reaction proceeds efficiently, yielding the desired product with high purity.
Industrial Production Methods: Industrial-scale production of this compound often employs microwave-assisted synthesis. This method not only accelerates the reaction but also improves the yield and purity of the product. The use of microwave irradiation allows for better control over reaction parameters, making it a preferred method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-2-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of 2-phenylquinazoline.
Substitution: Formation of 8-substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
8-Fluoro-2-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties, showing promise in inhibiting the growth of cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-2-phenylquinazoline involves its interaction with specific molecular targets. The compound is known to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound can disrupt the proliferation of cancer cells, leading to apoptosis. The fluorine atom enhances the compound’s binding affinity to the target enzymes, making it a potent inhibitor .
Comparación Con Compuestos Similares
2-Phenylquinazoline: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Fluoro-2-phenylquinazoline: Similar structure but with the fluorine atom at the 5th position, leading to variations in reactivity and potency.
7-Chloro-2-phenylquinazoline: Contains a chlorine atom instead of fluorine, affecting its pharmacological profile.
Uniqueness: 8-Fluoro-2-phenylquinazoline stands out due to the presence of the fluorine atom at the 8th position, which significantly enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for further research and development in various fields.
Propiedades
Fórmula molecular |
C14H9FN2 |
|---|---|
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
8-fluoro-2-phenylquinazoline |
InChI |
InChI=1S/C14H9FN2/c15-12-8-4-7-11-9-16-14(17-13(11)12)10-5-2-1-3-6-10/h1-9H |
Clave InChI |
VXGDXNCOOYWKCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C3C=CC=C(C3=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


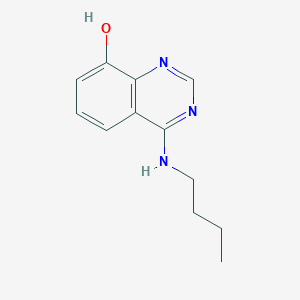
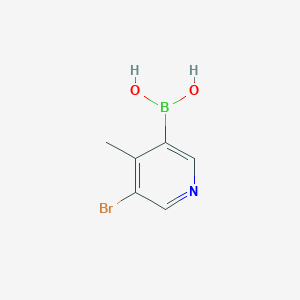
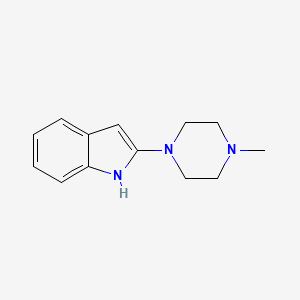
![1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B15068139.png)
